Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate
Description
Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate is a carbamate derivative characterized by a phenyl ring substituted with hydroxyl (-OH) and methyl (-CH₃) groups at positions 3 and 5, respectively, and a carbamoylformate ester functional group. The addition of a 5-methyl substituent likely increases its molar mass to approximately 197.19 g/mol (C₉H₁₁NO₄) and modifies its physicochemical properties, including solubility and reactivity.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 2-(3-hydroxy-5-methylanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H11NO4/c1-6-3-7(5-8(12)4-6)11-9(13)10(14)15-2/h3-5,12H,1-2H3,(H,11,13) |
InChI Key |
PFXNNKXRIMOZRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)NC(=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate typically involves the reaction of 3-hydroxy-5-methylphenyl isocyanate with methyl formate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 3-hydroxy-5-methylbenzaldehyde.
Reduction: Formation of 3-hydroxy-5-methylphenylamine.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The carbamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate with structurally related compounds:
Key Observations :
Biological Activity
Methyl [(3-hydroxy-5-methylphenyl)carbamoyl]formate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on various studies.
Chemical Structure and Properties
The compound this compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 213.22 g/mol
This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance, derivatives of carbamate compounds have shown significant activity against various cancer cell lines.
- Case Study 1 : A series of carbamate derivatives were tested against the MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines. The most potent compound exhibited an IC value of 20.1 µM against BT549 cells, indicating substantial anticancer efficacy .
Cholinesterase Inhibition
Research has highlighted the potential of carbamate compounds as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's.
- Case Study 2 : Proline-based carbamates were evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most effective compound demonstrated an IC of 46.35 µM against AChE, suggesting that similar structures may also exhibit notable inhibitory activity .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer.
- Receptor Modulation : It may act as an allosteric modulator for specific receptors, enhancing or inhibiting signaling pathways critical for cell survival and proliferation.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic viability:
| Parameter | Value |
|---|---|
| Plasma Half-life | TBD |
| Bioavailability | TBD |
| Metabolism | Liver |
| Excretion | Urine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
